
1,3-Oxathiolane,2,5-dimethyl-2-(1-methylethyl)-,cis-(9CI)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Oxathiolane,2,5-dimethyl-2-(1-methylethyl)-,cis-(9CI) is an organic compound belonging to the oxathiolane family. These compounds are characterized by a five-membered ring containing both oxygen and sulfur atoms. The specific structure of this compound includes two methyl groups and an isopropyl group, which can influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-oxathiolane derivatives typically involves the cyclization of suitable precursors containing both oxygen and sulfur functionalities. One common method is the reaction of diols with thiols under acidic or basic conditions to form the oxathiolane ring. The specific conditions, such as temperature, solvent, and catalysts, can vary depending on the desired product and yield.
Industrial Production Methods
Industrial production of such compounds often involves optimized synthetic routes that maximize yield and minimize costs. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the purity of the final product.
化学反応の分析
Types of Reactions
1,3-Oxathiolane derivatives can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the sulfur atom to form thiols or thioethers using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions where the sulfur or oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.
科学的研究の応用
1,3-Oxathiolane derivatives have various applications in scientific research, including:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for their potential use in drug development, particularly as prodrugs or drug delivery agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
作用機序
The mechanism by which 1,3-oxathiolane derivatives exert their effects can vary depending on their specific structure and application. In biological systems, these compounds may interact with enzymes or receptors, modulating their activity. The presence of both oxygen and sulfur atoms in the ring can influence their reactivity and binding affinity to molecular targets.
類似化合物との比較
Similar Compounds
1,3-Dioxolane: Contains an oxygen atom in place of sulfur.
1,3-Thiazolane: Contains a nitrogen atom in place of oxygen.
1,3-Oxazolidine: Contains both oxygen and nitrogen atoms in the ring.
Uniqueness
1,3-Oxathiolane derivatives are unique due to the presence of both oxygen and sulfur atoms in the ring, which can influence their chemical reactivity and biological activity. This dual functionality can make them versatile intermediates in synthetic chemistry and valuable compounds in various research applications.
特性
分子式 |
C8H16OS |
|---|---|
分子量 |
160.28 g/mol |
IUPAC名 |
(2S,5S)-2,5-dimethyl-2-propan-2-yl-1,3-oxathiolane |
InChI |
InChI=1S/C8H16OS/c1-6(2)8(4)9-7(3)5-10-8/h6-7H,5H2,1-4H3/t7-,8-/m0/s1 |
InChIキー |
ZJRIRHNYIJKQAS-YUMQZZPRSA-N |
異性体SMILES |
C[C@H]1CS[C@@](O1)(C)C(C)C |
正規SMILES |
CC1CSC(O1)(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



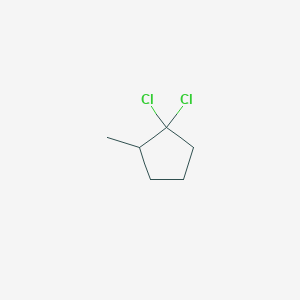
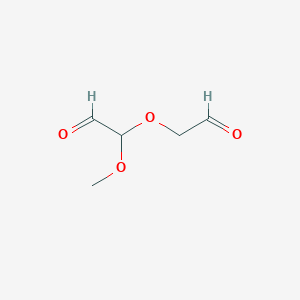
![2,2-dimethylpropanoyloxymethyl (6S,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-2-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B13830553.png)


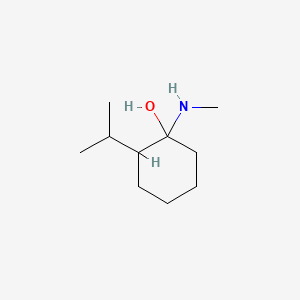
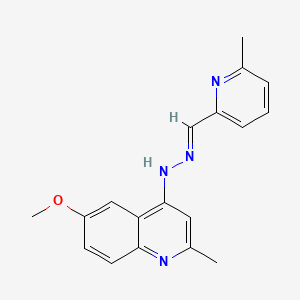
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}acetohydrazide](/img/structure/B13830593.png)
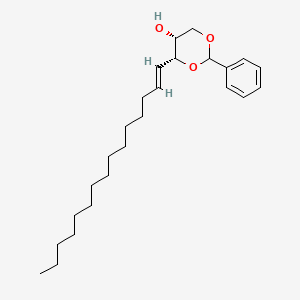
![Formamide, N-[3-(1-hydroxyethyl)phenyl]-(9CI)](/img/structure/B13830616.png)
![4-amino-5-fluoro-1-[(2R,5S)-2-(methylsulfanylmethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one](/img/structure/B13830617.png)
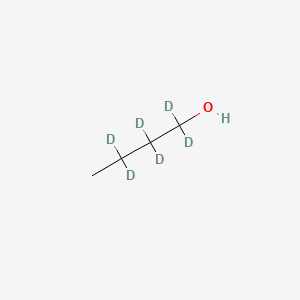
![Butanoic acid, 2-ethyl-, [[[[(1R)-2-(6-amino-9H-purin-9-yl)-1-methylethoxy]methyl][[[(1-methylethoxy)carbonyl]oxy]methoxy]phosphinyl]oxy]methyl ester](/img/structure/B13830625.png)
